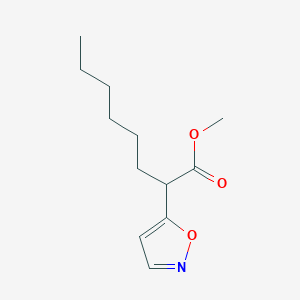
2-(2,4-dichlorophenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential use as a diagnostic tool for various diseases, including neurodegenerative disorders and cancer.
Wissenschaftliche Forschungsanwendungen
Oxidation Reactivity Channels
Research on related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, has demonstrated synthetic routes and chemical oxidation reactions revealing the potential for creating diverse products through controlled oxidation. This suggests that "2-(2,4-dichlorophenoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide" could also undergo similar reactivity channels, offering insights into its applications in synthetic chemistry and material science (Pailloux et al., 2007).
Corrosion Inhibition
Studies on acetamide derivatives, including 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have shown their effectiveness as corrosion inhibitors. This indicates the potential application of the specified compound in protecting metals and alloys in acidic environments, highlighting its significance in materials engineering and corrosion science (Yıldırım & Çetin, 2008).
Controlled-Release Herbicides
The controlled release of herbicides has been explored through the modification of starches with 2,4-dichlorophenoxyacetyl chloride, a compound structurally related to "this compound." This suggests its potential application in the development of environmentally friendly, controlled-release agricultural chemicals, offering a sustainable approach to weed management (Mehltretter et al., 1974).
Ligand-Protein Interactions and Photovoltaic Efficiency
Research on benzothiazolinone acetamide analogs has demonstrated their potential in ligand-protein interactions and photovoltaic efficiency modeling. This suggests possible applications of "this compound" in drug discovery, targeting specific proteins, and in the development of dye-sensitized solar cells (DSSCs), contributing to renewable energy technologies (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-12-4-5-15(14(19)9-12)24-11-17(23)21-13-6-8-22(10-13)16-3-1-2-7-20-16/h1-5,7,9,13H,6,8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRYGQCAOOSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)
![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)


![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)





![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)
